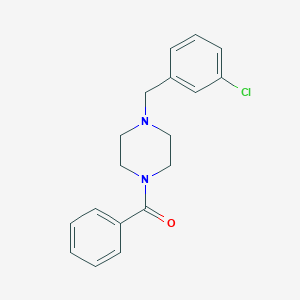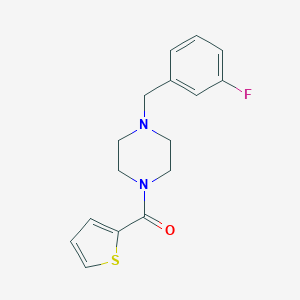![molecular formula C16H20N2 B248844 METHYL[(4-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE](/img/structure/B248844.png)
METHYL[(4-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL[(4-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE: is an organic compound that belongs to the class of amines It is characterized by the presence of a pyridine ring, a benzyl group, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing METHYL[(4-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE involves the reductive amination of 2-(2-pyridinyl)ethanamine with 4-methylbenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
N-Alkylation: Another method involves the N-alkylation of 2-(2-pyridinyl)ethanamine with N-methyl-4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: METHYL[(4-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE can undergo oxidation reactions, often resulting in the formation of N-oxide derivatives.
Reduction: Reduction reactions can lead to the removal of the pyridine ring or the reduction of the benzyl group to a methyl group.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with transition metals.
- Employed in organic synthesis as an intermediate for the preparation of more complex molecules.
Biology:
- Investigated for its potential as a neurotransmitter analog due to its structural similarity to certain biologically active amines.
- Studied for its interactions with various biological receptors.
Medicine:
- Explored for its potential therapeutic applications, including as an antidepressant or anxiolytic agent.
- Evaluated for its ability to modulate neurotransmitter systems.
Industry:
- Utilized in the development of specialty chemicals and pharmaceuticals.
- Applied in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL[(4-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This interaction can lead to various physiological effects, depending on the receptor type and the biological system involved.
Comparison with Similar Compounds
N-methyl-N-(4-methylphenyl)-2-(2-pyridinyl)ethanamine: Similar structure but with a phenyl group instead of a benzyl group.
N-methyl-N-(4-chlorobenzyl)-2-(2-pyridinyl)ethanamine: Similar structure but with a chlorobenzyl group instead of a methylbenzyl group.
N-methyl-N-(4-methoxybenzyl)-2-(2-pyridinyl)ethanamine: Similar structure but with a methoxybenzyl group instead of a methylbenzyl group.
Uniqueness: METHYL[(4-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE is unique due to the presence of both a methylbenzyl group and a pyridine ring, which confer specific chemical and biological properties. Its structural features allow for diverse chemical reactivity and potential biological activity, making it a compound of interest in various research fields.
Properties
Molecular Formula |
C16H20N2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
N-methyl-N-[(4-methylphenyl)methyl]-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C16H20N2/c1-14-6-8-15(9-7-14)13-18(2)12-10-16-5-3-4-11-17-16/h3-9,11H,10,12-13H2,1-2H3 |
InChI Key |
WBEJJOSWBLYDBQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN(C)CCC2=CC=CC=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)CCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Chlorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B248761.png)

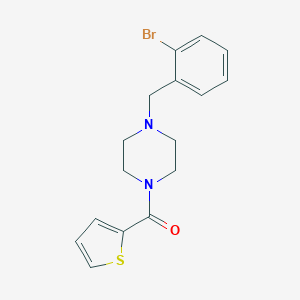
![1-[(4-Chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B248764.png)
![1-[(3-BROMOPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE](/img/structure/B248765.png)
![1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248766.png)
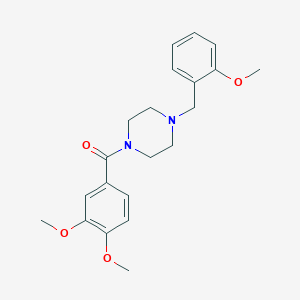

![1-(2-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248771.png)
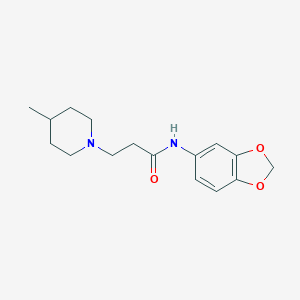

methanone](/img/structure/B248780.png)
